

7-Chloro-8-Methylquinoline suppliers and commercial availability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Chloro-8-Methylquinoline

Cat. No.: B132762

[Get Quote](#)

An In-Depth Technical Guide to **7-Chloro-8-Methylquinoline**: Commercial Availability and Synthetic Utility

Introduction

7-Chloro-8-methylquinoline is a substituted quinoline derivative recognized as a valuable heterocyclic building block in organic synthesis. Its structure, featuring a reactive chlorine atom and a methyl group on the quinoline core, makes it a versatile precursor for the development of more complex molecules. This guide provides a comprehensive overview of its commercial availability, key synthetic protocols for its derivatization, and its potential applications, particularly in the fields of medicinal chemistry and drug discovery. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the basis for numerous compounds with a wide range of biological activities.^[1] The strategic placement of substituents like chlorine and methyl groups can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic characteristics, which in turn can affect its binding affinity to biological targets.

Commercial Availability

7-Chloro-8-methylquinoline (CAS Number: 78941-93-2) is available from various chemical suppliers. The purity and quantity of the commercially available compound can vary. Below is a summary of representative suppliers and their offerings. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

Supplier	Product Name	Purity	Quantity	Price (USD)	CAS Number
Santa Cruz Biotechnology	7-Chloro-8-methylquinoline	---	---	Contact for pricing	78941-93-2
Aladdin Scientific	7-Chloro-8-methylquinoline, min 98%	min 98%	1 g	\$49.99	78941-93-2
BLD Pharm	7-Chloro-8-methylquinoline	---	---	Contact for pricing	78941-93-2
ChemicalBook	7-CHLORO-8-METHYLQUINOLINE	99%	---	\$1.00 / KG (indicative)	78941-93-2
Reagentia	7-Chloro-8-methylquinoline	---	1 g, 5 g, 10 g	Contact for pricing	78941-93-2
LGC Standards	7-Chloro-8-methylquinoline	---	---	Login for pricing	78941-93-2
Shanghai Jizhi Biochemical	7-Chloro-8-methylquinoline	---	10 g	¥3836.0	78941-93-2

Note: Pricing and availability are subject to change. The price from ChemicalBook appears to be an outlier and may not be representative of typical research-scale quantities.

Experimental Protocols

The functionalization of the **7-chloro-8-methylquinoline** scaffold is key to its utility. The chlorine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl or heteroaryl moieties.

Protocol 1: Synthesis of 7-Aryl-8-methylquinoline via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. This protocol provides a general methodology for the coupling of an arylboronic acid with **7-chloro-8-methylquinoline**. While the reactivity of aryl chlorides is generally lower than that of aryl bromides or iodides, the use of appropriate palladium catalysts and ligands can facilitate this transformation.

Materials:

- **7-Chloro-8-methylquinoline**
- Appropriate arylboronic acid or arylboronate ester (1.2-1.5 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$) (0.01-0.05 equivalents)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4) (2-3 equivalents)[1]
- Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)[1]
- Anhydrous sodium sulfate
- Ethyl acetate
- Brine solution
- Silica gel for column chromatography

Procedure:

- To a degassed reaction vessel, add **7-chloro-8-methylquinoline** (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).[1]
- Add the degassed solvent system under an inert atmosphere (e.g., argon or nitrogen).
- Heat the reaction mixture to a temperature ranging from 80°C to 120°C.[1]

- Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[1]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-8-methylquinoline derivative.[1]

Protocol 2: Synthesis of 7-Chloro-8-methylquinoline

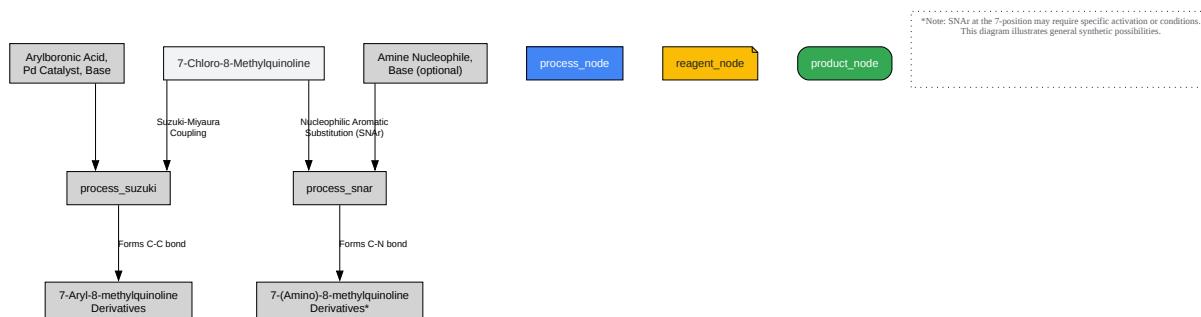
For researchers interested in the synthesis of the core scaffold, a patented method involves the reaction of 2-methyl-3-chloroaniline with acrolein.[2]

Materials:

- 2-methyl-3-chloroaniline
- Acrolein
- Monobasic inorganic acid (e.g., hydrogen chloride)
- Dehydrogenation reagent
- Organic solvent

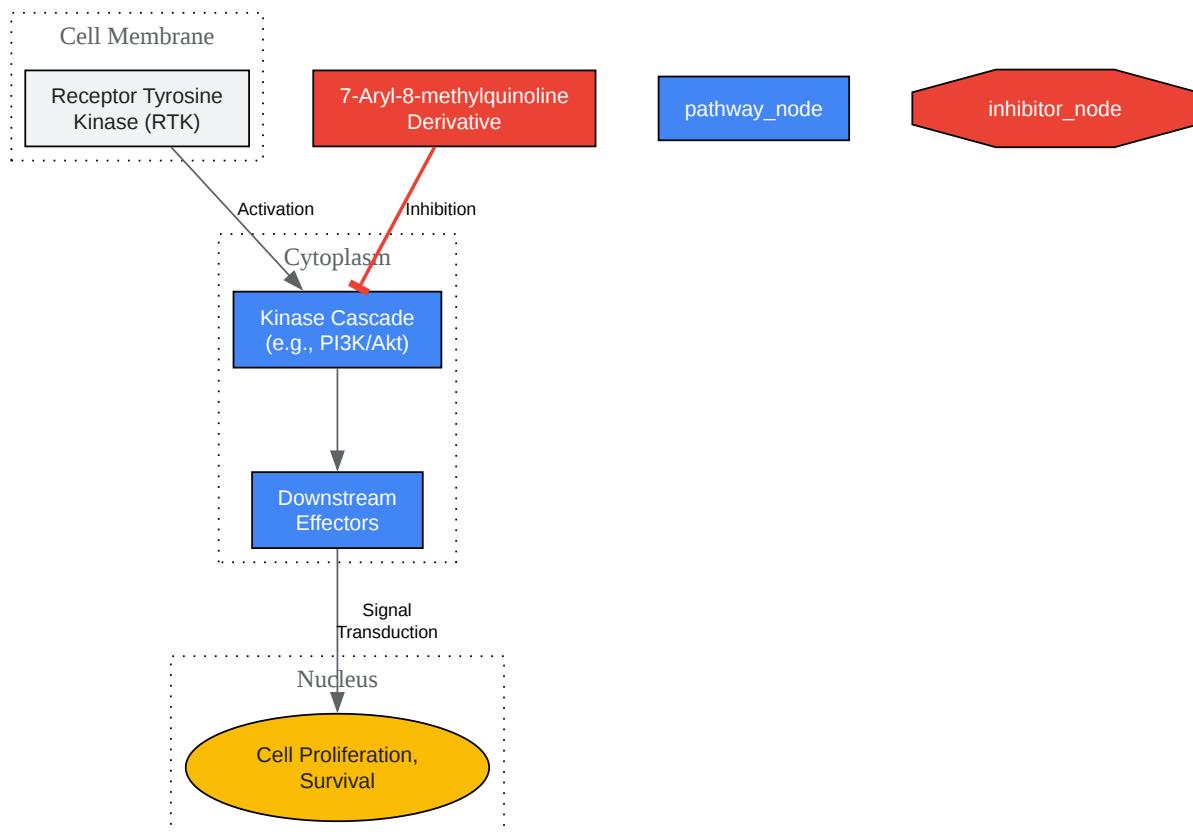
Procedure:

- In the presence of an organic solvent, 2-methyl-3-chloroaniline is subjected to a contact reaction with a monobasic inorganic acid, acrolein, and a dehydrogenation reagent.[3]
- A preferred method involves adding the monobasic inorganic acid to a mixture of the organic solvent and 2-methyl-3-chloroaniline, followed by the addition of the dehydrogenation


reagent.[3]

- Acrolein is then added dropwise at a temperature of 145-160°C, and the reaction is maintained at this temperature for 4-10 hours to yield **7-chloro-8-methylquinoline**.[3]

Synthetic Utility and Potential Applications


The derivatives of **7-chloro-8-methylquinoline** are of significant interest in medicinal chemistry. The quinoline core is a key feature in many anticancer agents, and modifications at the 7- and 8-positions can modulate the biological activity.[1] For instance, derivatives can be designed to act as inhibitors of key signaling pathways implicated in cancer, such as those involving Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and PI3K/Akt.[1]

The following diagrams illustrate a generalized workflow for the functionalization of **7-chloro-8-methylquinoline** and a conceptual signaling pathway that its derivatives might target.

[Click to download full resolution via product page](#)

Caption: Synthetic functionalization of **7-Chloro-8-Methylquinoline**.

[Click to download full resolution via product page](#)

Caption: Inhibition of a cancer signaling pathway by a quinoline derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 7-Chloro-8-methylquinoline|CAS 78941-93-2|RUO [benchchem.com]
- 3. 7-CHLORO-8-METHYLQUINOLINE | 78941-93-2 [chemicalbook.com]
- To cite this document: BenchChem. [7-Chloro-8-Methylquinoline suppliers and commercial availability]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b132762#7-chloro-8-methylquinoline-suppliers-and-commercial-availability\]](https://www.benchchem.com/product/b132762#7-chloro-8-methylquinoline-suppliers-and-commercial-availability)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

